![molecular formula C20H22BF3O3 B2814742 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 1813554-41-4](/img/structure/B2814742.png)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

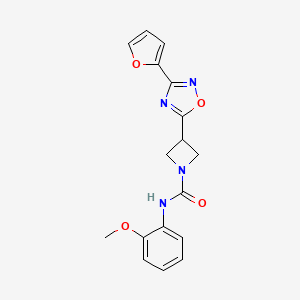

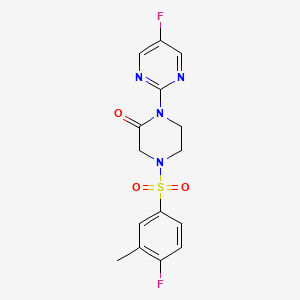

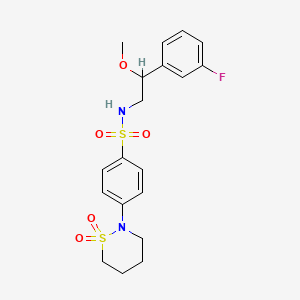

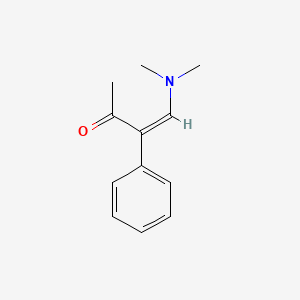

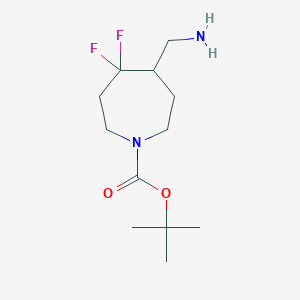

The compound “1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-” is a type of boronic acid ester . It is also known as Methoxyboronic acid pinacol ester . The empirical formula of this compound is C7H15BO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is JZZJAWSMSXCSIB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.00 . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives involves 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showing no S–B coordination and only weak N–B coordination, indicative of their potential for specific chemical applications (Spencer et al., 2002). Furthermore, the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane highlight the compound's crystal structure and potential for further chemical study (Coombs et al., 2006).

Polymerization and Material Applications

In polymer science, precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds demonstrates their utility in creating polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). Additionally, enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, using related dioxaborolane compounds, indicate their significant role in developing fluorescent materials with high quantum yields (Fischer et al., 2013).

Advanced Chemical Reactions and Analysis

The electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of dioxaborolane, reveal their lower oxidation potential and potential for selective substitution reactions (Tanigawa et al., 2016). Additionally, studies on the reaction mechanism of the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds demonstrate the versatile reactivity of dioxaborolane derivatives in complex chemical transformations (Martínez et al., 2015).

Safety and Hazards

作用機序

Target of Action

Boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species

Biochemical Pathways

It’s known that boric acid compounds can be used in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions . This compound might affect similar pathways.

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress . This compound might have similar effects.

Action Environment

It’s known that the molecular structures of similar compounds are consistent with the crystal structures determined by single crystal x-ray diffraction . This suggests that the compound’s action might be influenced by its structural conformation, which could be affected by environmental factors.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-8-10-17(11-9-16)25-13-14-6-5-7-15(12-14)20(22,23)24/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNULFOLGVEJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)